molecular formula C8H7Br2IO B13431034 2-Bromo-5-iodo-4-methoxybenzyl bromide

2-Bromo-5-iodo-4-methoxybenzyl bromide

Cat. No.: B13431034
M. Wt: 405.85 g/mol
InChI Key: VSCZOQMUSHTBSR-UHFFFAOYSA-N
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Description

2-Bromo-5-iodo-4-methoxybenzyl bromide is an organic compound with the molecular formula C8H7Br2IO. This compound is characterized by the presence of bromine, iodine, and methoxy groups attached to a benzyl bromide core. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-iodo-4-methoxybenzyl bromide typically involves the bromination and iodination of 4-methoxybenzyl bromide. The process begins with the bromination of 4-methoxybenzyl alcohol to form 4-methoxybenzyl bromide. This intermediate is then subjected to iodination using iodine and a suitable oxidizing agent to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-iodo-4-methoxybenzyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide (NaI) and potassium carbonate (K2CO3) in acetone.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products

Scientific Research Applications

2-Bromo-5-iodo-4-methoxybenzyl bromide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-5-iodo-4-methoxybenzyl bromide involves its ability to act as an electrophile in various chemical reactions. The bromine and iodine atoms are highly reactive and can form covalent bonds with nucleophiles. This reactivity makes the compound useful in the synthesis of complex organic molecules. The methoxy group also influences the electronic properties of the benzyl ring, affecting its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-iodo-4-methoxybenzyl bromide is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and selectivity in chemical reactions. This dual halogenation allows for versatile applications in synthetic chemistry and research .

Properties

Molecular Formula

C8H7Br2IO

Molecular Weight

405.85 g/mol

IUPAC Name

1-bromo-2-(bromomethyl)-4-iodo-5-methoxybenzene

InChI

InChI=1S/C8H7Br2IO/c1-12-8-3-6(10)5(4-9)2-7(8)11/h2-3H,4H2,1H3

InChI Key

VSCZOQMUSHTBSR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)Br)CBr)I

Origin of Product

United States

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